molecular formula C11H7IO2 B081928 8-Iodo-1-naphthoic acid CAS No. 13577-19-0

8-Iodo-1-naphthoic acid

Cat. No.: B081928
CAS No.: 13577-19-0
M. Wt: 298.08 g/mol
InChI Key: UEDVMWGDQHAVSS-UHFFFAOYSA-N
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Description

8-Iodo-1-naphthoic acid is a chemical compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 1st position on the naphthalene ring. This compound appears as a white crystalline powder and is soluble in organic solvents but insoluble in water.

Scientific Research Applications

8-Iodo-1-naphthoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

8-Iodo-1-naphthoic acid is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1-naphthoic acid typically involves the iodination of 1-naphthoic acid. A common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination at the 8th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Products include azido-naphthoic acid or cyano-naphthoic acid.

    Oxidation Reactions: Products include naphthoic acid derivatives with higher oxidation states.

    Reduction Reactions: Products include naphthyl alcohols or other reduced forms.

Comparison with Similar Compounds

    1-Naphthoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    8-Bromo-1-naphthoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    8-Chloro-1-naphthoic acid: Contains a chlorine atom, resulting in distinct chemical behavior compared to the iodine derivative.

Uniqueness: 8-Iodo-1-naphthoic acid is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. The iodine atom enhances its ability to participate in substitution reactions and influences its biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

8-iodonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVMWGDQHAVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381615
Record name 8-Iodo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13577-19-0
Record name 8-Iodo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions the successful synthesis of 8-iodo-1-naphthoic acid using anhydro-8-hydroxymercuri-1-naphthoic acid as an intermediate. What are the potential advantages of this method compared to direct iodination of 1-naphthoic acid?

A1: Direct iodination of 1-naphthoic acid could lead to a mixture of isomers (5-iodo and 8-iodo) due to the lack of regioselectivity. Utilizing anhydro-8-hydroxymercuri-1-naphthoic acid as an intermediate likely directs the iodination specifically to the 8th position, leading to a higher yield of the desired this compound. []

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